3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine
CAS No.: 1204297-81-3
Cat. No.: VC2637349
Molecular Formula: C11H12F3N3
Molecular Weight: 243.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1204297-81-3 |
|---|---|
| Molecular Formula | C11H12F3N3 |
| Molecular Weight | 243.23 g/mol |
| IUPAC Name | 3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-1-amine |
| Standard InChI | InChI=1S/C11H12F3N3/c12-11(13,14)10-16-8-4-1-2-5-9(8)17(10)7-3-6-15/h1-2,4-5H,3,6-7,15H2 |
| Standard InChI Key | CNGKDZSYDXMJGX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(N2CCCN)C(F)(F)F |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(N2CCCN)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine is a benzimidazole derivative characterized by a trifluoromethyl substituent at the 2-position of the benzimidazole ring and a propylamine side chain at the N1 position. The compound features a fused bicyclic structure with the trifluoromethyl group providing enhanced lipophilicity and metabolic stability, while the terminal amine offers opportunities for further functionalization or hydrogen bonding interactions in biological systems .
The structural arrangement of this compound combines several pharmacologically relevant features. The benzimidazole core serves as a privileged scaffold in medicinal chemistry, while the trifluoromethyl group enhances membrane permeability and metabolic stability. Additionally, the propylamine side chain introduces a basic functional group with potential for hydrogen bonding interactions with biological targets.
Physical and Chemical Properties
The basic properties of 3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1204297-81-3 |
| Molecular Formula | C₁₁H₁₂F₃N₃ |
| Molecular Weight | 243.23 g/mol |
| IUPAC Name | 3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-1-amine |
| Standard InChI | InChI=1S/C11H12F3N3/c12-11(13,14)10-16-8-4-1-2-5-9(8)17(10)7-3-6-15/h1-2,4-5H,3,6-7,15H2 |
| Standard InChIKey | CNGKDZSYDXMJGX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(N2CCCN)C(F)(F)F |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(N2CCCN)C(F)(F)F |
The compound contains a benzimidazole moiety with three nitrogen atoms, accounting for its basic character. The trifluoromethyl group at the 2-position of the benzimidazole ring introduces significant electron-withdrawing effects that influence both the electronic distribution and reactivity of the molecule. The propylamine chain provides a flexible linker terminating in a primary amine, which is expected to be protonated under physiological conditions .
Spectroscopic Analysis and Structural Confirmation
Spectroscopic analysis plays a crucial role in confirming the structure and purity of 3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine. Multiple complementary techniques provide comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be expected to reveal:
-
¹H NMR: Signals for the aromatic protons of the benzimidazole ring (typically 6.5-8.0 ppm), methylene protons of the propyl chain (3.0-4.5 ppm), and amine protons (broad signal, 1.5-3.0 ppm)
-
¹³C NMR: Signals for the aromatic carbons, the characteristic quaternary carbon attached to the trifluoromethyl group, and the three carbons of the propyl chain
-
¹⁹F NMR: A characteristic signal for the trifluoromethyl group (typically between -50 and -80 ppm)
Infrared (IR) Spectroscopy
Key IR absorption bands would include:
-
N-H stretching of the primary amine (3300-3500 cm⁻¹)
-
C-F stretching vibrations from the trifluoromethyl group (1000-1400 cm⁻¹)
-
Aromatic C=C and C=N stretching (1400-1600 cm⁻¹)
-
Benzimidazole ring vibrations (1400-1500 cm⁻¹)
Mass Spectrometry
Mass spectrometry would be expected to show:
-
Molecular ion peak at m/z 243 corresponding to the molecular weight
-
Fragmentation patterns characteristic of benzimidazoles with loss of the propylamine chain and/or trifluoromethyl group
Structure-Activity Relationships and Molecular Design Considerations
Understanding structure-activity relationships is crucial for optimizing the biological activities of 3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine and related compounds. Research on similar compounds provides valuable insights into structural features that influence biological activity.
Effect of Trifluoromethyl Substitution
The trifluoromethyl group significantly impacts the properties and biological activity of benzimidazole derivatives. Studies on related compounds suggest that:
-
The electron-withdrawing nature of the CF₃ group affects the electronic distribution in the benzimidazole ring, potentially enhancing binding to biological targets
-
The hydrophobic character imparted by the CF₃ group can improve membrane permeability and metabolic stability
-
The position of the CF₃ group on the benzimidazole ring influences binding specificity and potency
Research on similar compounds has shown that those with electron-withdrawing groups like CF₃ at the phenyl ring demonstrated strong cytotoxicity against cancerous cell lines .
Importance of the Propylamine Chain
The length and nature of alkyl chains attached to nitrogen atoms in benzimidazole derivatives significantly influence biological activity:
-
The three-carbon chain in 3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine provides optimal flexibility and distance for potential interactions
-
The terminal amine group offers possibilities for hydrogen bonding and ionic interactions with biological targets
-
The propyl chain length may provide a balance between lipophilicity and hydrophilicity
Research on related compounds has shown that longer alkyl chains (propyl and butyl) at nitrogen positions are associated with increased binding affinity and efficacy compared to shorter chains or those with terminal substituents like N,N-dimethylaminoethyl .
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of 3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine, it is informative to compare it with structurally related compounds.
Comparison with Other Benzimidazole Derivatives
The following table compares key features of our target compound with related benzimidazole derivatives:
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| 3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine | C₁₁H₁₂F₃N₃ | 243.23 | Trifluoromethyl at 2-position, propylamine at N1 | Anticancer, antimicrobial |
| 3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol | C₁₁H₁₁F₃N₂O | 244.22 | Trifluoromethyl at 5-position, propanol at 2-position | Similar biological activities with different physicochemical properties |
| 1-(1H-benzimidazol-2-yl)propan-1-ol | C₁₀H₁₂N₂O | 176.22 | No trifluoromethyl group, propanol at 2-position | Likely less lipophilic, different binding profile |
| 1H-Benzo[d]imidazol-2-amine | C₇H₇N₃ | 133.15 | Primary amine at 2-position, no trifluoromethyl | Building block for more complex molecules |
The comparison highlights how relatively minor structural differences can significantly impact physicochemical properties and potential biological activities. The trifluoromethyl group in 3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Position Effects of Substituents
Research on related compounds has demonstrated that the position of substituents on the benzimidazole ring significantly affects biological activity:
-
2-position substitution (as in our target compound) often enhances stability and binding to biological targets
-
5-position substitution (as in some related compounds) can modify electronic properties and binding specificity
-
N1-substitution patterns influence solubility, lipophilicity, and distribution profiles
Studies have shown that compounds with disubstituted phenyl rings and longer alkyl chains at the piperazine end exhibit better cytotoxicity to cancerous cells, while compounds with trisubstituted phenyl rings demonstrate reduced binding affinity due to steric hindrance .
Future Research Directions and Perspectives
Based on the structural features and potential biological activities of 3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine, several promising research directions emerge:
Medicinal Chemistry Optimization
Future research could focus on structure-activity relationship studies to optimize:
-
The position of the trifluoromethyl group on the benzimidazole ring
-
The length and composition of the alkyl chain connecting to the amine group
-
Modifications of the terminal amine (e.g., secondary or tertiary amines, amides)
-
Additional substituents on the benzimidazole ring to enhance potency and selectivity
Mechanism of Action Studies
Detailed investigations into the molecular mechanisms of action would be valuable:
-
DNA binding studies to characterize sequence specificity and binding mode
-
Topoisomerase inhibition assays to determine potency and selectivity
-
Cell-based assays to elucidate cellular pathways affected by the compound
-
In vivo studies to assess pharmacokinetics, biodistribution, and efficacy
Applications in Drug Discovery
The compound offers several promising applications in drug discovery:
-
Development as a lead compound for anticancer agents, particularly those targeting DNA replication and topoisomerase activity
-
Exploration as antimicrobial agents against difficult-to-treat pathogens like Chlamydia
-
Investigation as central nervous system agents due to potential blood-brain barrier penetration
-
Utilization as a building block for the development of more complex bioactive molecules
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume